molecular formula C19H24N4O6S B2566169 N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide CAS No. 926119-03-1

N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

Cat. No. B2566169
CAS RN: 926119-03-1
M. Wt: 436.48
InChI Key: OLUYITJFAKNSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes in the body.

Mechanism of Action

CCPA acts as a potent and selective agonist of the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in cAMP levels. This results in the inhibition of various ion channels and enzymes, which leads to the physiological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects on the cardiovascular system, which leads to a decrease in blood pressure and heart rate. CCPA has also been shown to have analgesic and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of using CCPA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of CCPA. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor. Another area of research is the identification of the downstream signaling pathways that are activated by adenosine A1 receptor activation. Finally, the potential therapeutic applications of CCPA in the treatment of various diseases, such as hypertension, pain, and inflammation, need to be further explored.

Synthesis Methods

CCPA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclohexane with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-nitro-4-pyrrolidin-1-ylsulfonylchloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-(2-chloroacetyl)phenol to form CCPA.

Scientific Research Applications

CCPA has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have a wide range of effects on the cardiovascular system, central nervous system, and immune system. CCPA has been used to study the effects of adenosine A1 receptor activation on blood pressure, heart rate, and vascular tone. It has also been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and inflammation.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c20-14-19(8-2-1-3-9-19)21-18(24)13-29-17-7-6-15(12-16(17)23(25)26)30(27,28)22-10-4-5-11-22/h6-7,12H,1-5,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYITJFAKNSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide

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